- Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps, Journal of the American Chemical Society, 2014, 136(23), 8459-8466

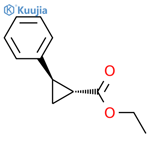

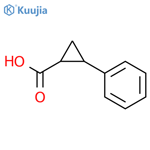

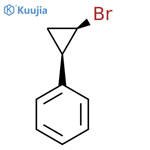

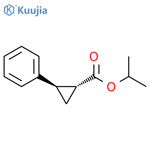

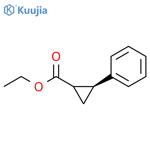

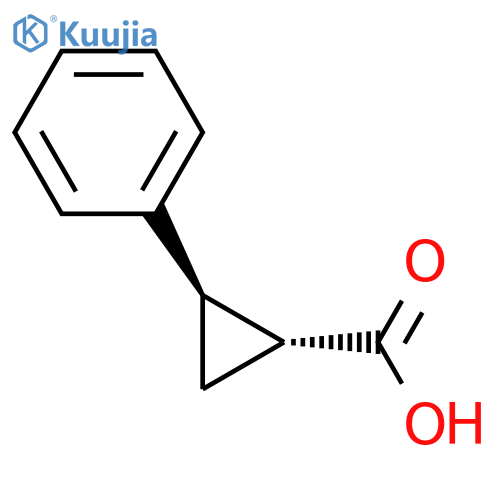

Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

939-90-2 structure

Nombre del producto:trans-2-phenylcyclopropane-1-carboxylic acid

Número CAS:939-90-2

MF:C10H10O2

Megavatios:162.185203075409

MDL:MFCD00001292

CID:805179

PubChem ID:24898295

trans-2-phenylcyclopropane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-

- rac trans-2-Phenylcyclopropanecarboxylic Acid

- trans-2-Phenyl-1-cyclopropanecarboxylic Acid

- 2-Phenylcyclopropanecarboxylic acid

- RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID

- trans-2-Phenylcyclopropane-1-carboxylic acid

- trans-2-Phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid

- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-

- trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid

- PubChem22341

- AHDDRJBFJBDEPW-DTWKUNHWSA-N

- Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)

- rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)

- (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid

- NSC 40846

- NSC-40846

- Cyclopropanecarboxylic acid, 2-phenyl-

- W13292

- NSC40846

- P0750

- (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid

- (1R,2R)-2-Phenylcyclopropanecarboxylicacid

- AJY6BGY81V

- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid

- Q27149084

- MFCD00001292

- 939-90-2

- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-

- EN300-244787

- (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;

- Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-

- AKOS015856021

- EN300-206766

- 3471-10-1

- Trans-2-phenylcyclopropane carboxylic acid

- Trans-2-Phenylcyclopropancarboxylic acid

- (1R,2R)-2-phenyl-cyclopropanecarboxylic acid

- CS-0058721

- racemic trans-2-phenyl-cyclopropane carboxylic acid

- Z2235584851

- (1R)-2

- (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID

- 2-PhCPCOOH

- rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)

- SCHEMBL323824

- trans-2-Phenylcyclopropane-1-carboxylic acid, 95%

- DB-335839

- UNII-AJY6BGY81V

- trans-2-phenylcyclopropylcarboxylic acid

- trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid

- BP-12541

- A-Phenylcyclopropane-1

- 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-

- EINECS 213-366-3

- trans-2-phenyl-cyclopropanecarboxylic acid

- MFCD15147098

- 7696C9G4PM

- UNII-7696C9G4PM

- DTXSID301272871

- DS-9427

- trans-2-phenyl -cyclopropanecarboxylic acid

- (1R, 2R)-2-phenyl-cyclopropane carboxylic acid

- (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid

- (1R-trans)-2-Phenylcyclopropanecarboxylic acid

- (1R,2R)-2-phenyl-cyclopropane carboxylic acid

- CHEBI:79920

- 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-

- A-carboxylic acid

- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-

- rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid

- trans-2-phenylcyclopropane-1-carboxylic acid

-

- MDL: MFCD00001292

- Renchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1

- Clave inchi: AHDDRJBFJBDEPW-DTWKUNHWSA-N

- Sonrisas: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O

Atributos calculados

- Calidad precisa: 162.06800

- Masa isotópica única: 162.068

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 182

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1.6

- Superficie del Polo topológico: 37.3

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.0613 (rough estimate)

- Punto de fusión: 86.0 to 91.0 deg-C

- Punto de ebullición: 317.1℃ at 760 mmHg

- Punto de inflamación: 144.3 °C

- índice de refracción: 1.5782 (estimate)

- PSA: 37.30000

- Logp: 1.87470

- Disolución: Not determined

trans-2-phenylcyclopropane-1-carboxylic acid Información de Seguridad

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: S22-S24/25

-

Señalización de mercancías peligrosas:

trans-2-phenylcyclopropane-1-carboxylic acid Datos Aduaneros

- Código HS:2916399090

- Datos Aduaneros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

trans-2-phenylcyclopropane-1-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-5g |

rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |

939-90-2 | 98% | 5g |

¥170.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-10G |

trans-2-phenylcyclopropane-1-carboxylic acid |

939-90-2 | 97% | 10g |

¥ 297.00 | 2023-04-12 | |

| TRC | P319685-25 g |

rac trans-2-Phenylcyclopropanecarboxylic Acid |

939-90-2 | 25g |

225.00 | 2021-07-20 | ||

| eNovation Chemicals LLC | D553448-25g |

trans-2-Phenylcyclopropanecarboxylic acid |

939-90-2 | 97% | 25g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | D372613-25g |

trans-2-phenyl-1-cyclopropanecarboxylic acid |

939-90-2 | 95% | 25g |

$1420 | 2024-05-24 | |

| eNovation Chemicals LLC | D522248-100g |

TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID |

939-90-2 | 95% | 100g |

$780 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-25g |

rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |

939-90-2 | 98% | 25g |

¥780.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-50G |

trans-2-phenylcyclopropane-1-carboxylic acid |

939-90-2 | 97% | 50g |

¥ 1,148.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D556283-100g |

2-phenylcyclopropanecarboxylic acid |

939-90-2 | 98% | 100g |

$400 | 2024-05-25 | |

| TRC | P319685-10 g |

rac trans-2-Phenylcyclopropanecarboxylic Acid |

939-90-2 | 10g |

100.00 | 2021-07-20 |

trans-2-phenylcyclopropane-1-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide

1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux

1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux

Referencia

- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1, PLoS One, 2017, 12(2),

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153

Synthetic Routes 7

Condiciones de reacción

Referencia

- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

Synthetic Routes 8

Condiciones de reacción

Referencia

- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium hydroxide ; 2 h, 60 °C

Referencia

- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof, European Patent Organization, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; 50 min, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 9 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Acetonitrile , Water

Referencia

- Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes, Journal of Organic Chemistry, 1986, 51(5), 758-60

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: Chromium copper oxide (Cr2CuO4) , 1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ; 6 h, 50 °C

1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

Referencia

- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt

Referencia

- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,

Synthetic Routes 20

trans-2-phenylcyclopropane-1-carboxylic acid Raw materials

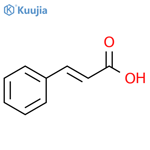

- trans-Cinnamic acid

- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate

- Benzene, [(1R,2R)-2-bromocyclopropyl]-, rel-

- 2-phenylcyclopropane-1-carboxylic acid

- Trimethylsulfoxonium iodide

- Ethyl cinnamate

- rel-1-Methylethyl (1R,2R)-2-phenylcyclopropanecarboxylate

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1S,2R)-

- Cyclopropanepropanoic acid, β-oxo-2-phenyl-α-(triphenylphosphoranylidene)-, ethyl ester, trans- (9CI)

- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1R,2S)-

- (2S)-ethyl 2-phenylcyclopropanecarboxylate

- Ethyl trans-2-phenylcyclopropanecarboxylate

trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products

trans-2-phenylcyclopropane-1-carboxylic acid Literatura relevante

-

Yuri Iwai,Takashi Ozaki,Ryo Takita,Masanobu Uchiyama,Jun Shimokawa,Tohru Fukuyama Chem. Sci. 2013 4 1111

-

Radouane Koudih,Gwéna?lle Gilbert,Martine Dhilly,Ahmed Abbas,Louisa Barré,Danièle Debruyne,Franck Sobrio Org. Biomol. Chem. 2012 10 8493

-

Mei-Xiang Wang,Guo-Qiang Feng New J. Chem. 2002 26 1575

-

Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777

-

Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192

939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid) Productos relacionados

- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)

- 21307-97-1((2R)-2-benzylbutanedioic acid)

- 4165-96-2(3-phenylpentanedioic acid)

- 3972-36-9((S)-2-Benzylsuccinic acid)

- 884-33-3(2-Benzylsuccinic acid)

- 890753-68-1(N-(2-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2228231-71-6(2-(difluoromethoxy)-4-ethynyl-1-methylbenzene)

- 2227789-03-7(2-fluoro-5-(1S)-2,2,2-trifluoro-1-hydroxyethylbenzonitrile)

- 683231-86-9(2,4-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid

Pureza:99%

Cantidad:100g

Precio ($):298.0